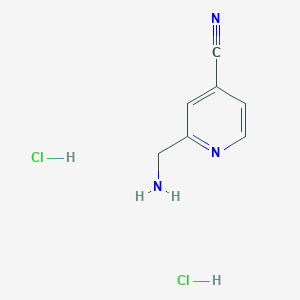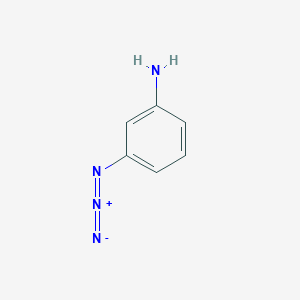
4-iodo-2-methyl-2H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-2-methyl-2H-1,2,3-triazole, also known as IMT, is a heterocyclic compound that has been studied for its potential uses in a variety of scientific research applications. IMT is an aromatic compound that is composed of a five-membered ring of carbon and nitrogen atoms, with an iodine atom attached to the fourth position. The structure of IMT is shown in Figure 1.
Figure 1: Structure of this compound
科学的研究の応用
4-iodo-2-methyl-2H-1,2,3-triazole has been studied for its potential uses in a variety of scientific research applications. This compound has been found to be useful as a reagent in organic synthesis, as a catalyst in the formation of carbon-carbon bonds, and as a ligand in coordination complexes. This compound has also been studied as a potential inhibitor of enzymes, and as a potential drug for the treatment of a variety of diseases.
作用機序
The mechanism of action of 4-iodo-2-methyl-2H-1,2,3-triazole is not fully understood. However, it is known that this compound can bind to certain enzymes and inhibit their activity. This is thought to be due to the presence of the iodine atom, which is able to form a strong bond with the enzyme. This bond is thought to be strong enough to prevent the enzyme from performing its normal function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been studied in great detail. However, it is known that this compound can inhibit certain enzymes, which can lead to changes in the biochemical and physiological processes of the body. For example, this compound has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in acetylcholine levels in the body, which can have a variety of effects on the nervous system.
実験室実験の利点と制限
4-iodo-2-methyl-2H-1,2,3-triazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. Additionally, this compound can be used as a reagent in organic synthesis and as a catalyst for the formation of carbon-carbon bonds. However, this compound is not suitable for use in all laboratory experiments. It is not suitable for use in experiments involving the synthesis of drugs, as it is not known to be an effective inhibitor of enzymes involved in drug metabolism.
将来の方向性
There are a number of potential future directions for the use of 4-iodo-2-methyl-2H-1,2,3-triazole in scientific research. One potential direction is the use of this compound as a drug for the treatment of various diseases. This compound has been found to be an effective inhibitor of certain enzymes, and this property could be exploited to develop drugs for the treatment of various diseases. Additionally, this compound could be used in the development of new catalysts for the formation of carbon-carbon bonds, as it has been found to be an effective catalyst in this area. Finally, this compound could be used as a reagent in organic synthesis, as it has been found to be a useful reagent in this area.
合成法
The synthesis of 4-iodo-2-methyl-2H-1,2,3-triazole has been studied extensively, as it is a compound that is useful in a variety of scientific research applications. The most common method of synthesizing this compound is through the reaction of 2-methyl-2H-1,2,3-triazole with iodine in an aqueous medium. This reaction is shown in Figure 2.
Figure 2: Synthesis of this compound
特性
IUPAC Name |
4-iodo-2-methyltriazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4IN3/c1-7-5-2-3(4)6-7/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEOMUZKBJTDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=CC(=N1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4IN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 3-[(aminooxy)methyl]azetidine-1-carboxylate](/img/structure/B6599871.png)
![(1R,2R,6S,7S)-4,9-dibenzyl-4,9-diazatricyclo[5.3.0.0,2,6]decane](/img/structure/B6599876.png)



![2-({2-[2-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}amino)acetic acid](/img/structure/B6599893.png)
![1-{5-fluoro-4-[4-(3-methoxypropoxy)phenyl]pyrimidin-2-yl}-N-{3-methyl-1-azabicyclo[2.2.2]octan-3-yl}piperidine-4-carboxamide](/img/structure/B6599899.png)




